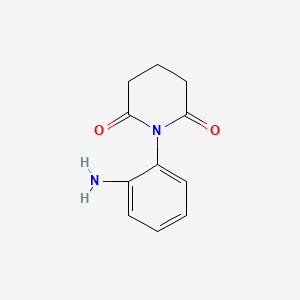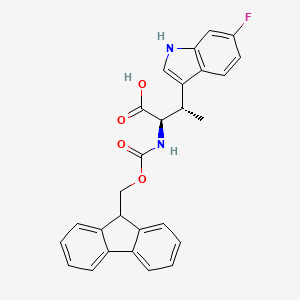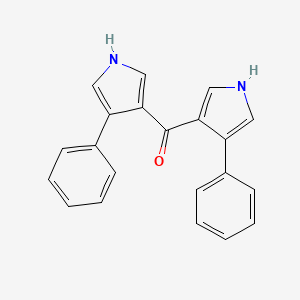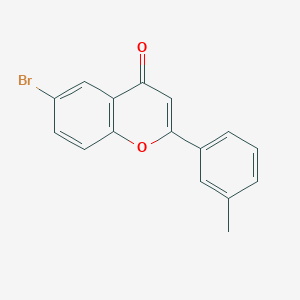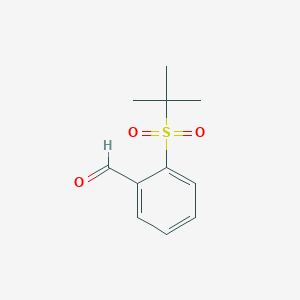![molecular formula C28H28FeNOP B12051783 (R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)
(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine, also known as AldrichCPR, is a chiral organophosphorus compound. It is widely used as a ligand in asymmetric catalysis, particularly in transition metal-catalyzed reactions. The compound features a ferrocene backbone, which provides stability and unique electronic properties, and an oxazoline ring that contributes to its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized from an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to a ferrocene derivative through a substitution reaction.
Introduction of the Diphenylphosphine Group: Finally, the diphenylphosphine group is introduced via a phosphination reaction, often using chlorodiphenylphosphine as the reagent.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up using similar reaction pathways but optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: For precise control over reaction conditions and reproducibility.
Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium.
Reduction: The compound can participate in reduction reactions, particularly in catalytic cycles.
Substitution: The phosphine group can undergo substitution reactions, often forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like chlorodiphenylphosphine and other halophosphines are commonly employed.
Major Products
Oxidation: Produces ferrocenium derivatives.
Reduction: Yields reduced ferrocene derivatives.
Substitution: Forms various phosphine-substituted ferrocene compounds.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Biology
Bioinorganic Chemistry: Investigated for its potential in mimicking enzyme active sites and studying electron transfer processes.
Medicine
Drug Development: Explored for its potential in designing chiral drugs and catalysts for pharmaceutical synthesis.
Industry
Catalyst Development: Used in the development of industrial catalysts for the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in catalytic processes. The ferrocene backbone provides electronic stability, while the oxazoline ring induces chirality, allowing for enantioselective reactions. The diphenylphosphine group coordinates with transition metals, facilitating various catalytic cycles. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
(S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine: The enantiomer of the compound, used in similar catalytic applications but with opposite chiral induction.
®-N-Methyl-N-diphenylphosphino-1-[(S)-2-diphenylphosphino)ferrocenyl]ethylamine: Another chiral phosphine ligand with a different backbone structure.
(S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline: A similar ligand with a different substituent on the oxazoline ring.
Uniqueness
(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine is unique due to its specific combination of a ferrocene backbone, oxazoline ring, and diphenylphosphine group. This combination provides a balance of stability, chirality, and electronic properties, making it highly effective in asymmetric catalysis compared to other similar compounds .
Properties
Molecular Formula |
C28H28FeNOP |
|---|---|
Molecular Weight |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/t21-;;/m0../s1 |
InChI Key |
FELCHLOAEMNOQM-FGJQBABTSA-N |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
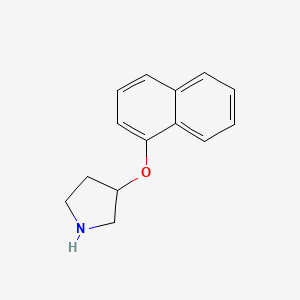
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)

